

Spectroscopic Characterization of Synthesized 2-Methylphenethyl Acetate: A Comparative Guide

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)ethyl acetate

CAS No.: 22532-46-3

Cat. No.: B7992354

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Executive Summary: The Structural Integrity Mandate

In the synthesis of fragrance ingredients and pharmaceutical intermediates, 2-Methylphenethyl acetate (CAS: 103-45-7 analog; specifically ortho-isomer) presents a unique characterization challenge. Unlike its ubiquitous parent compound, phenethyl acetate, the ortho-methylated derivative requires precise spectroscopic discrimination to distinguish it from its structural isomers (meta- and para-methylphenethyl acetate) and starting materials.

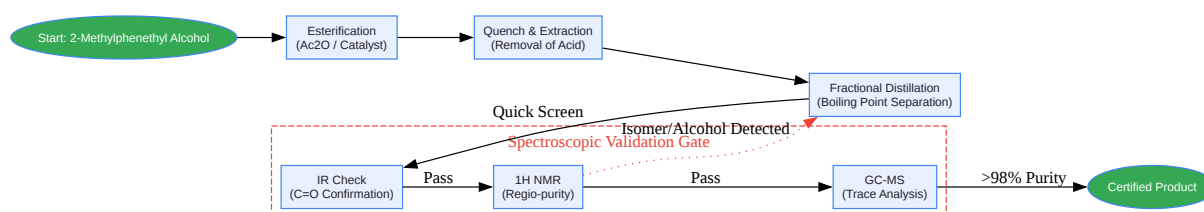
This guide moves beyond basic spectral listing. It establishes a self-validating analytical protocol designed to confirm regiochemistry and purity. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we define the "fingerprint" necessary to validate the synthesized product against common impurities and isomers.

Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the genesis of the sample.[1] 2-Methylphenethyl acetate is typically synthesized via the esterification of 2-methylphenethyl alcohol with acetic anhydride or acetic acid, often catalyzed by acids or lipases.[1]

- Target Molecule: 2-Methylphenethyl acetate (Ortho-isomer).[1]
- Primary Impurity: Unreacted 2-methylphenethyl alcohol (Precursor).[1]
- Isomeric Impurities: 3-methyl (meta) or 4-methyl (para) isomers (often present if the starting toluene derivative was impure).

The following workflow outlines the critical control points where spectroscopic validation is mandatory.



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Figure 1: Integrated Synthesis and Characterization Workflow. The "Spectroscopic Validation Gate" ensures no isomeric mixtures proceed to final formulation.

Comparative Spectroscopic Analysis

A. ¹H NMR Spectroscopy: The Regiochemical Gold Standard

Proton NMR is the definitive tool for distinguishing the ortho-isomer from the para-isomer. The symmetry of the aromatic ring protons is the key differentiator.[2]

- Experimental Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Acquire at 300 MHz or higher.
- Critical Distinction:
 - Ortho (Target): The aromatic region (7.1–7.2 ppm) appears as a complex 4-proton multiplet (ABCD system) due to the lack of symmetry caused by the ortho substituent.
 - Para (Alternative): The aromatic region displays a symmetric AA'BB' pattern (two distinct doublets) typical of p-substitution.

 Table 1: Comparative ¹H NMR Shifts (CDCl₃, δ ppm)

Proton Environment	2-Methylphenethyl Acetate (Target)	4-Methylphenethyl Acetate (Para)	Phenethyl Acetate (Parent)	Diagnostic Note
Aromatic (Ar-H)	7.10 – 7.25 (m, 4H)	7.10 (d), 7.20 (d) (AA'BB')	7.18 – 7.35 (m, 5H)	Ortho is complex; Para is symmetric.
Ether (-CH ₂ -O-)	4.28 (t, J=7 Hz)	4.26 (t, J=7 Hz)	4.29 (t, J=7 Hz)	Minimal variation across isomers.
Benzylic (Ar-CH ₂ -)	2.95 (t, J=7 Hz)	2.88 (t, J=7 Hz)	2.94 (t, J=7 Hz)	Ortho effect causes slight deshielding.[1]
Ar-CH ₃	2.32 (s, 3H)	2.32 (s, 3H)	Absent	Confirms methylation.[1]
Acetate (-COCH ₃)	2.03 (s, 3H)	2.03 (s, 3H)	2.04 (s, 3H)	Characteristic singlet for all acetates.[1]



Expert Insight: The shift of the benzylic methylene (2.95 ppm vs 2.88 ppm) is subtle but reproducible. However, rely on the aromatic splitting pattern for definitive proof of the ortho structure.

B. Infrared (IR) Spectroscopy: The Fingerprint Check

While NMR confirms the skeleton, IR is superior for a rapid "fingerprint" assessment of the substitution pattern using the C-H out-of-plane (OOP) bending vibrations.^[2]

- Protocol: ATR (Attenuated Total Reflectance) on neat liquid.^[1]
- Key Regions:
 - 1735–1745 cm^{-1} : Strong C=O stretch (Ester).^[1] Confirms conversion from alcohol.
 - 1230–1240 cm^{-1} : C-O-C stretch (Acetate).^[1]
 - Fingerprint (700–900 cm^{-1}): The differentiator.^[1]

Differentiation Logic:

- Ortho-Substitution: Look for a single strong band in the 735–770 cm^{-1} range.
- Para-Substitution: Look for a strong band in the 800–860 cm^{-1} range.^[1]
- Monosubstituted (Parent): Two strong bands at ~690–710 cm^{-1} and ~730–770 cm^{-1} .

C. Mass Spectrometry (GC-MS): Fragmentation Analysis

MS is vital for purity analysis but less effective for isomer differentiation than NMR.^[1] However, the fragmentation pattern confirms the "methylphenethyl" backbone.

- Molecular Ion (M⁺): m/z 178 (Visible but often weak).^[1]

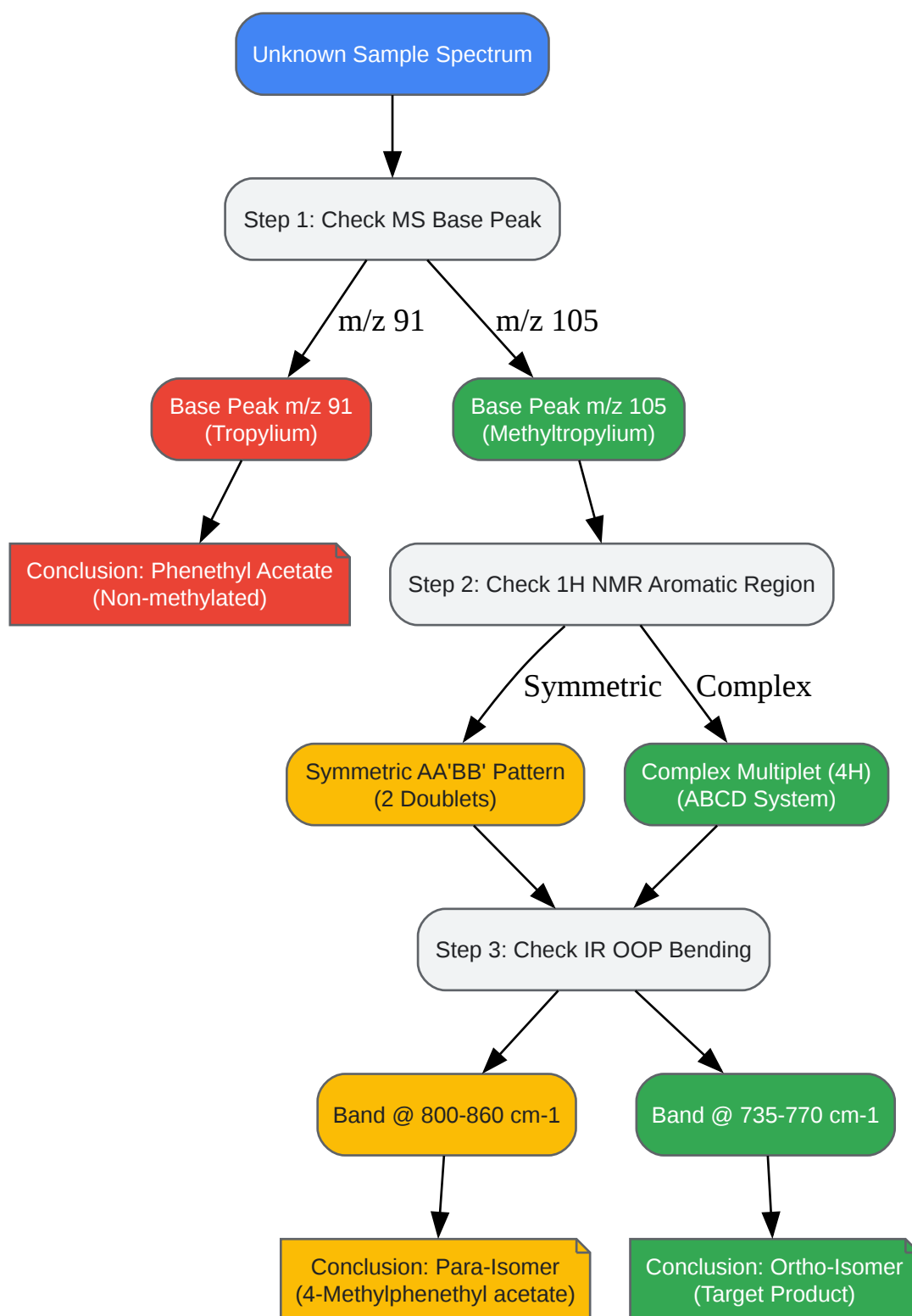
- Base Peak: m/z 105 or 118.[1]
- Fragmentation Pathway:
 - M^+ (178) loses Acetic Acid (60 Da) via McLafferty-like rearrangement
 m/z 118 (Methylstyrene radical cation).[1]
 - m/z 118 loses a methyl radical or rearranges
 m/z 105 (Methyltropylium ion).
 - Contrast with Parent: Phenethyl acetate (M^+ 164) fragments to m/z 104 (Styrene) and m/z 91 (Tropylium).[1]

“

Diagnostic Rule: If the base peak is m/z 91, you have the non-methylated parent impurity. If the base peak is m/z 105, you have the methylated target.[1]

Decision Matrix for Isomer Discrimination

Use the following logic tree to interpret your combined spectral data.



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Figure 2: Spectroscopic Decision Tree. A systematic approach to distinguishing the target ortho-isomer from its para-isomer and non-methylated parent.[2]

References

- NIST Mass Spectrometry Data Center. "Acetic acid, 2-phenylethyl ester (Phenethyl acetate) Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link](#)
- Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][3] Chem. 1997, 62, 21, 7512–7515.[1] (Standard reference for solvent impurities in CDCl₃). [Link](#)
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014.
- BenchChem. "A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes." (Differentiation of aromatic isomers). [Link](#)
- ChemicalBook. "2-Methylphenethyl alcohol Synthesis and Spectral Data." (Precursor data for comparison). [Link](#)

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